2-(4-Amino-1,3-dioxoisoindolin-2-yl)acetic acid
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Overview
Description
2-(4-Amino-1,3-dioxoisoindolin-2-yl)acetic acid is a compound characterized by an isoindoline nucleus with an amino group and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-1,3-dioxoisoindolin-2-yl)acetic acid typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . For instance, Wan et al. synthesized isoindolines-1,3-diones from o-phthalic acids or anhydrides with amines in isopropanol: water as solvent at reflux, using SiO2-tpy-Nb as a catalyst to obtain the final products with moderate to excellent yields (41–93%) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-1,3-dioxoisoindolin-2-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the amino group.
Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic isoindoline nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized isoindoline derivatives, while reduction can produce reduced amino derivatives.
Scientific Research Applications
2-(4-Amino-1,3-dioxoisoindolin-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Industry: The compound is used in the production of dyes, colorants, and polymer additives.
Mechanism of Action
The mechanism of action of 2-(4-Amino-1,3-dioxoisoindolin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s isoindoline nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . For instance, its derivatives have been shown to inhibit enzymes like monoamine oxidase (MAO), which plays a role in neurotransmitter regulation .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Dioxoisoindolin-2-yl)-N-(4-fluorophenethyl)acetamide
- 2-((7-Methoxy-3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione
Uniqueness
2-(4-Amino-1,3-dioxoisoindolin-2-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino group and carboxylic acid group make it versatile for various chemical reactions and applications .
Properties
IUPAC Name |
2-(4-amino-1,3-dioxoisoindol-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c11-6-3-1-2-5-8(6)10(16)12(9(5)15)4-7(13)14/h1-3H,4,11H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOIQZUZWRAHSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)N(C2=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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